6-Bromo-3-chloroquinolin-4-amine
Description
6-Bromo-3-chloroquinolin-4-amine is a halogenated quinoline derivative characterized by a bromine atom at position 6, chlorine at position 3, and an amino group at position 4 of the quinoline scaffold. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions between 6-bromo-4-chloroquinoline and substituted anilines under reflux conditions, often using Hünig's base as a catalyst .
Properties
CAS No. |
1209752-90-8 |
|---|---|
Molecular Formula |
C9H6BrClN2 |
Molecular Weight |
257.515 |
IUPAC Name |
6-bromo-3-chloroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,(H2,12,13) |
InChI Key |
RKMYDXQQLAMVIX-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)N)Cl |
Synonyms |
4-Amino-6-bromo-3-chloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in halogen placement, substituent groups, and amine positioning. These variations influence reactivity, physicochemical properties, and biological activity:
Key Observations :
- Halogen Addition: Introducing additional chlorines (e.g., 3-bromo-6,7-dichloroquinolin-4-amine) increases molecular weight and lipophilicity (clogP ≈ 3.5 vs. 2.8 for the parent compound), which may enhance membrane permeability but reduce aqueous solubility .
- Alkyl vs.
Physicochemical Properties
Table 2: Property Comparison
| Property | 6-Bromo-3-chloroquinolin-4-amine | 7-Bromo-4-chloroquinolin-3-amine | 3-Bromo-6,7-dichloroquinolin-4-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 273.52 | 273.52 | 308.41 |
| Halogen Count | 2 (Br, Cl) | 2 (Br, Cl) | 3 (Br, Cl, Cl) |
| clogP (Predicted) | 2.8 | 2.6 | 3.5 |
| Aqueous Solubility (µg/mL) | ~50 (moderate) | ~75 (higher) | ~20 (low) |
Key Insights :
- Solubility Trends : The 7-bromo-4-chloro isomer shows higher solubility than the parent compound, possibly due to reduced crystal lattice energy from altered halogen positioning .
- Lipophilicity: Dichloro-substituted analogs (e.g., 3-bromo-6,7-dichloroquinolin-4-amine) have higher clogP values, favoring passive diffusion across biological membranes but complicating formulation .
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